5-Phenylpyrazine-2,3-dicarboxylic acid

Descripción general

Descripción

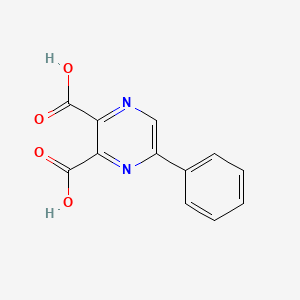

5-Phenylpyrazine-2,3-dicarboxylic acid: is an organic compound with the molecular formula C12H8N2O4 . It is a derivative of pyrazine, characterized by the presence of a phenyl group at the 5-position and two carboxylic acid groups at the 2- and 3-positions of the pyrazine ring.

Mecanismo De Acción

Target of Action

5-Phenylpyrazine-2,3-dicarboxylic acid is a derivative of pyrazine, a class of compounds known for their versatility in pharmacological activity . Pyrazine derivatives have been observed to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory properties . .

Mode of Action

It’s known that pyrazine derivatives interact with their targets to exert their pharmacological effects

Biochemical Pathways

Pyrazine derivatives are known to affect various biochemical pathways due to their diverse biological activities . .

Result of Action

It’s known that pyrazine derivatives can exert various pharmacological effects

Action Environment

It’s known that environmental factors can significantly influence the action of a compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrazine-2,3-dicarboxylic acid typically involves the following steps:

Formation of Quinoxaline: The initial step involves the reaction of o-phenylenediamine with glyoxal-sodium bisulfite in water at elevated temperatures (around 70-80°C).

Oxidation to 2,3-Pyrazinedicarboxylic Acid: Quinoxaline is then oxidized using potassium permanganate in hot water (around 90°C). The reaction mixture is stirred and the permanganate solution is added slowly to maintain a gentle boil.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-Phenylpyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The phenyl group and the pyrazine ring can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

Oxidation Products: Corresponding carboxylic acids.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Halogenated, alkylated, or acylated derivatives

Aplicaciones Científicas De Investigación

5-Phenylpyrazine-2,3-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in catalysis and material synthesis due to its unique chemical properties.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Pyrazinedicarboxylic Acid: Lacks the phenyl group at the 5-position.

2,5-Pyrazinedicarboxylic Acid: Has carboxylic acid groups at the 2- and 5-positions instead of the 2- and 3-positions.

Uniqueness

5-Phenylpyrazine-2,3-dicarboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

5-Phenylpyrazine-2,3-dicarboxylic acid (PPDA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive examination of its biological activity, including antimycobacterial properties, structure-activity relationships, and potential therapeutic applications.

Antimycobacterial Activity

Research has demonstrated that derivatives of pyrazine-2-carboxylic acids, including PPDA, exhibit notable antimycobacterial activity against Mycobacterium tuberculosis (M. tuberculosis). Studies have reported that certain pyrazine derivatives possess minimum inhibitory concentrations (MICs) comparable to first-line antitubercular drugs like pyrazinamide (PZA) .

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| Pyrazinamide | 12.5–25 | |

| PPDA Derivative A | 6.25 | |

| PPDA Derivative B | 3.91 | |

| PPDA Derivative C | 0.78 |

The mechanism of action for these compounds often involves the disruption of mycobacterial cell wall synthesis and the inhibition of fatty acid synthesis, which is critical for the survival of the bacteria .

Structure-Activity Relationships

The structural modifications of PPDA and its derivatives significantly influence their biological activity. For instance, variations in the phenyl substituent and the length of alkyl chains attached to the pyrazine ring have been shown to enhance or diminish antimicrobial efficacy. Research indicates that compounds with electron-withdrawing groups on the phenyl ring tend to exhibit increased activity against M. tuberculosis .

Table 2: Structure-Activity Relationships

| Compound | Substituent | Activity Level | Reference |

|---|---|---|---|

| PPDA Derivative D | -Cl | High | |

| PPDA Derivative E | -CF₃ | Moderate | |

| PPDA Derivative F | -OH | Low |

Other Biological Activities

Beyond antimycobacterial properties, PPDA has been explored for its potential in other therapeutic areas:

- Antifungal Activity : Some studies have indicated sporadic antifungal activity against Candida species; however, results are inconsistent across different derivatives .

- Antidiabetic Effects : Preliminary investigations suggest that pyrazine derivatives may exhibit hypoglycemic effects, warranting further exploration in diabetic models .

Case Study 1: Antimycobacterial Screening

A study conducted by researchers involved synthesizing a series of 5-alkylamino-N-phenylpyrazine-2-carboxamides, which included PPDA derivatives. These compounds were tested against various strains of M. tuberculosis, revealing several candidates with micromolar MICs and low cytotoxicity in HepG2 cell lines. The most promising derivative exhibited an MIC of 0.78 µg/mL, indicating strong potential as a new antitubercular agent .

Case Study 2: Structure Optimization

In another study focusing on structure optimization, researchers modified the alkylamino substituents on the pyrazine ring to enhance biological activity. The results showed that specific modifications led to improved efficacy against M. tuberculosis, highlighting the importance of structural diversity in drug design .

Propiedades

IUPAC Name |

5-phenylpyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)9-10(12(17)18)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNQBRXIQYSNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508904 | |

| Record name | 5-Phenylpyrazine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39784-64-0 | |

| Record name | 5-Phenylpyrazine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.